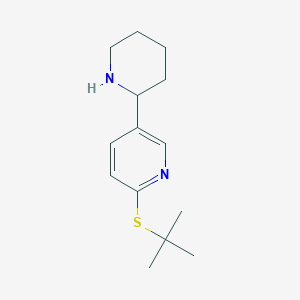

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Beschreibung

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a pyridine derivative characterized by a tert-butylthio (-S-tBu) group at position 2 and a piperidin-2-yl substituent at position 3. These structural features make the compound relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and basic interactions .

Eigenschaften

Molekularformel |

C14H22N2S |

|---|---|

Molekulargewicht |

250.41 g/mol |

IUPAC-Name |

2-tert-butylsulfanyl-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

XXMIDJNGHNKXOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die tert-Butylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Pyridinring kann unter bestimmten Bedingungen reduziert werden, um Piperidinderivate zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Piperidinderivate.

Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 2-(tert-Butylthio)-5-(Piperidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions

Wirkmechanismus

The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine with analogs:

Key Observations:

- Steric and Electronic Effects: The tert-butylthio group in the target compound and its methyl analog () provides steric shielding, but the piperidinyl substituent introduces basicity absent in the methyl derivative. This difference may enhance solubility in acidic environments (e.g., lysosomes) .

- Halogenated Derivatives: Bromo- and iodo-substituted pyridines () exhibit distinct reactivity in cross-coupling reactions, unlike the sulfur- and nitrogen-focused functionalities of the target compound .

Biologische Aktivität

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a tert-butylthio group and at the 5-position with a piperidine moiety. Its molecular formula is with a molecular weight of approximately 234.36 g/mol. The unique combination of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological activity.

The biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine is primarily attributed to its interactions with specific molecular targets, including ion channels and receptors. Notably, it has been studied as a potential modulator of the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in pain signaling pathways. The presence of the tert-butylthio group enhances binding affinity to these targets, potentially leading to inhibition or modulation of various biochemical pathways .

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine exhibit various pharmacological properties, including:

- Analgesic Effects : Compounds with similar structures have shown high analgesic efficacy as TRPV1 antagonists. For instance, studies have demonstrated that related compounds can inhibit capsaicin-induced pain responses in animal models, suggesting their potential use in pain management .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neurological Applications : The compound's ability to modulate ion channels suggests potential applications in treating neurological disorders, where ion channel dysregulation is often implicated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine. Key findings include:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Thiopyridine | Contains a thiol group; lacks piperidine | Antimicrobial properties |

| 4-Piperidinylthio-pyrimidine | Substituted at different positions; includes piperidine | Potential TRPV1 antagonism |

| N-(4-Pyridyl)thioacetamide | Thioamide structure; no piperidine | Moderate antibacterial activity |

The unique combination of the tert-butylthio group and the piperidinyl substituent enhances the compound's potential as a selective modulator of biological targets, particularly those involved in pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- TRPV1 Antagonism : A study highlighted that related pyridine analogs exhibited strong antagonistic effects on TRPV1, with one compound demonstrating an value of 0.1 nM, indicating potent inhibition of capsaicin activation .

- Neuropathic Pain Models : In vivo studies using neuropathic pain models showed that certain analogs produced significant antiallodynic effects, with maximum percent maximum possible effect (MPE) observed at specific dosages .

- Synthesis and Derivatives : Various synthetic routes have been developed for producing derivatives of this compound, enabling researchers to explore modifications that enhance biological activity while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.